1-ethyl-3-methyl-1H-pyrazol-4-amine dihydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-ethyl-3-methylpyrazol-4-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3.2ClH/c1-3-9-4-6(7)5(2)8-9;;/h4H,3,7H2,1-2H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUTOBTHSCSCHMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)C)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10660033 | |

| Record name | 1-Ethyl-3-methyl-1H-pyrazol-4-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10660033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

947763-34-0 | |

| Record name | 1-Ethyl-3-methyl-1H-pyrazol-4-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10660033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-ethyl-3-methyl-1H-pyrazol-4-amine dihydrochloride synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of 1-ethyl-3-methyl-1H-pyrazol-4-amine Dihydrochloride

Introduction

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its unique electronic properties and ability to participate in hydrogen bonding have made it a cornerstone in the design of kinase inhibitors, anti-inflammatory agents, and other therapeutics. Within this class, 4-aminopyrazole derivatives serve as critical building blocks, offering a versatile handle for further chemical elaboration.

This technical guide provides a comprehensive, field-proven methodology for the synthesis and rigorous characterization of this compound, a key intermediate for drug discovery and development. The narrative moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale, ensuring that researchers can not only replicate the procedure but also adapt it based on a deep understanding of the process.

Strategic Synthesis Pathway

The synthesis of 1-ethyl-3-methyl-1H-pyrazol-4-amine is most reliably achieved through a multi-step sequence starting from readily available commercial precursors. The chosen pathway emphasizes robustness, scalability, and high purity of the final product. The core strategy involves the initial construction of the N-ethylated pyrazole ring, followed by regioselective functionalization at the C4 position, and concluding with the formation of a stable dihydrochloride salt.

The selected pathway is as follows:

-

Step 1: Cyclocondensation to form the pyrazole core, 1-ethyl-3-methyl-1H-pyrazole.

-

Step 2: Electrophilic Nitration to install a nitro group regioselectively at the C4 position.

-

Step 3: Reduction of the nitro group to the target primary amine.

-

Step 4: Salt Formation to yield the stable and crystalline this compound.

This classical approach is favored for its predictability and the high purity of intermediates that can be achieved at each stage, which is critical for the success of subsequent steps.

Experimental Protocols

The following protocols are detailed with an emphasis on causality and safety. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Step 1: Synthesis of 1-ethyl-3-methyl-1H-pyrazole

-

Principle: This reaction is a classic Knorr-type pyrazole synthesis, a cyclocondensation reaction between a hydrazine and a 1,3-dicarbonyl compound. Acetic acid serves as both the solvent and a catalyst to facilitate the dehydration and subsequent ring closure.

-

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add acetylacetone (10.0 g, 0.1 mol) and glacial acetic acid (50 mL).

-

Begin stirring and add ethylhydrazine oxalate (15.0 g, 0.1 mol) portion-wise over 10 minutes. Note: The reaction is exothermic.

-

Once the addition is complete, heat the mixture to reflux (approx. 118 °C) and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After cooling to room temperature, pour the reaction mixture into 200 mL of ice-cold water.

-

Neutralize the solution by slowly adding a saturated sodium bicarbonate (NaHCO₃) solution until effervescence ceases (pH ~8).

-

Extract the aqueous layer with dichloromethane (3 x 75 mL).

-

Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product as an oil.

-

Purify the oil by vacuum distillation to afford 1-ethyl-3-methyl-1H-pyrazole as a colorless liquid.

-

Step 2: Synthesis of 1-ethyl-3-methyl-4-nitro-1H-pyrazole

-

Principle: This step involves the electrophilic nitration of the pyrazole ring. The pyrazole is an electron-rich heterocycle, making it susceptible to electrophilic substitution, primarily at the C4 position. A mixture of nitric and sulfuric acid is the nitrating agent.

-

Procedure:

-

In a 100 mL flask cooled in an ice-salt bath (to -10 °C), add concentrated sulfuric acid (25 mL).

-

Slowly add 1-ethyl-3-methyl-1H-pyrazole (5.5 g, 0.05 mol) dropwise while maintaining the internal temperature below 5 °C.

-

Prepare the nitrating mixture by slowly adding fuming nitric acid (4.0 mL) to concentrated sulfuric acid (10 mL) in a separate flask, pre-cooled to 0 °C.

-

Add the nitrating mixture dropwise to the pyrazole solution over 30 minutes, ensuring the temperature does not exceed 5 °C.

-

After the addition is complete, allow the reaction to stir at 0-5 °C for 2 hours.

-

Carefully pour the reaction mixture onto 200 g of crushed ice. A pale yellow solid should precipitate.

-

Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral (pH ~7), and then wash with a small amount of cold ethanol.

-

Dry the solid under vacuum to yield 1-ethyl-3-methyl-4-nitro-1H-pyrazole.

-

Step 3: Synthesis of 1-ethyl-3-methyl-1H-pyrazol-4-amine (Free Base)

-

Principle: The nitro group is reduced to a primary amine via catalytic hydrogenation. This method is chosen for its high yield and clean conversion, avoiding the use of stoichiometric metal reductants which can complicate purification.

-

Procedure:

-

To a 250 mL hydrogenation flask, add 1-ethyl-3-methyl-4-nitro-1H-pyrazole (7.75 g, 0.05 mol) and ethanol (100 mL).

-

Carefully add 10% Palladium on carbon (Pd/C) (0.4 g, ~5% by weight).

-

Seal the flask and purge the system with nitrogen, then with hydrogen gas.

-

Pressurize the vessel with hydrogen (50 psi) and stir vigorously at room temperature.

-

Monitor the reaction by observing hydrogen uptake. The reaction is typically complete within 4-6 hours.

-

Once complete, carefully vent the hydrogen and purge the system with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with ethanol.

-

Combine the filtrates and concentrate under reduced pressure to yield the crude 1-ethyl-3-methyl-1H-pyrazol-4-amine as an oil. This crude product is typically used directly in the next step without further purification.

-

Step 4: Formation of this compound

-

Principle: The basic amine product is converted to its dihydrochloride salt. The salt form is generally more stable, crystalline, and easier to handle than the free base. Two equivalents of HCl are used as both the C4-amino group and one of the pyrazole ring nitrogens are basic and will be protonated.

-

Procedure:

-

Dissolve the crude amine from the previous step in 100 mL of absolute ethanol.

-

Cool the solution in an ice bath.

-

Slowly add a 4 M solution of HCl in 1,4-dioxane or a saturated solution of HCl in ethanol until the solution is strongly acidic (pH ~1). A white precipitate will form.

-

Stir the resulting slurry in the ice bath for 1 hour.

-

Collect the white solid by vacuum filtration.

-

Wash the solid with cold diethyl ether to remove any non-polar impurities.

-

Dry the product in a vacuum oven at 40 °C to yield pure this compound.

-

Characterization of the Final Product

A multi-technique approach is essential for the unambiguous confirmation of the structure and purity of the synthesized compound. This provides a self-validating system where data from each analysis corroborates the others.

Data Presentation

The expected analytical data for this compound (C₆H₁₃Cl₂N₃) is summarized below.

| Technique | Parameter | Expected Result | Interpretation |

| ¹H NMR | Chemical Shift (δ) | ~7.5-7.8 (s, 1H, pyrazole C5-H)~4.1-4.3 (q, 2H, N-CH₂)~3.5-4.0 (br s, 3H, -NH₃⁺)~2.2-2.4 (s, 3H, C3-CH₃)~1.4-1.6 (t, 3H, N-CH₂-CH₃) | Confirms the pyrazole ring structure, the presence and connectivity of the ethyl and methyl groups, and the protonated amine. |

| ¹³C NMR | Chemical Shift (δ) | ~145-150 (C3)~125-130 (C5)~110-115 (C4)~45-50 (N-CH₂)~14-16 (N-CH₂-CH₃)~10-12 (C3-CH₃) | Confirms the carbon skeleton of the molecule. |

| FT-IR | Wavenumber (cm⁻¹) | 2800-3200 (broad, N-H stretch from -NH₃⁺)2950-3000 (C-H stretch)~1620 (N-H bend)~1580 (C=N stretch) | Confirms the presence of the ammonium salt and the pyrazole ring functional groups.[1][2][3] |

| Mass Spec. | m/z (free base) | 125.10 (M⁺) | Corresponds to the molecular weight of the free base (C₆H₁₁N₃), confirming the correct mass.[4] |

| Elemental Analysis | % Composition | C: 36.38%H: 6.61%N: 21.21%Cl: 35.79% | Confirms the elemental composition of the dihydrochloride salt. |

| Melting Point | Range | >200 °C (with decomposition) | A sharp melting point indicates high purity. |

References

- A vibrational assignment for pyrazole. Journal of the Chemical Society B: Physical Organic, RSC Publishing.

- FT-IR spectra of (a) pyrazole ligands 1 A-E and (b) copper complexes 2...

- Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research.

-

Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry. [Link]

- IR spectral data of Pyrazoline derivatives (1-6).

-

Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Molecules, MDPI. [Link]

-

Approaches towards the synthesis of 5-aminopyrazoles. PMC, NIH. [Link]

- ¹H NMR spectrum of 1‐ethyl‐3‐methyl‐5‐(naphthalen‐1‐yl)‐4‐nitroso‐1H‐pyrazole.

-

1-ethyl-N-methyl-1H-pyrazol-4-amine. PubChem. [Link]

- CN102911174A - Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof.

Sources

- 1. A vibrational assignment for pyrazole - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1-ethyl-N-methyl-1H-pyrazol-4-amine | C6H11N3 | CID 63089508 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 1-ethyl-3-methyl-1H-pyrazol-4-amine dihydrochloride

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the characterization of 1-ethyl-3-methyl-1H-pyrazol-4-amine dihydrochloride (CAS RN: 1185293-13-3). In the absence of extensive publicly available experimental data for this specific compound, this document serves as a procedural manual, detailing both computational prediction methodologies and standardized experimental protocols. It is designed to equip researchers with the necessary tools to determine the critical physicochemical properties essential for applications in drug discovery and development. The guide emphasizes the causality behind experimental choices and provides self-validating systems for robust data generation.

Introduction and Compound Overview

This compound is a substituted pyrazole derivative. The pyrazole nucleus is a fundamental scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1] As a dihydrochloride salt, this compound's properties, particularly solubility and stability, are significantly influenced by its salt form. An in-depth understanding of its physicochemical profile is a prerequisite for any rational drug development program.

A notable challenge in the study of this compound is the sparse availability of published experimental data. A leading supplier, Sigma-Aldrich, explicitly states that analytical data is not collected for this product, and the buyer assumes responsibility for confirming its identity and purity. This guide, therefore, shifts from a repository of known data to a detailed instructional resource for its empirical determination.

Table 1: General Compound Information

| Identifier | Value | Source |

| IUPAC Name | 1-ethyl-3-methyl-1H-pyrazol-4-amine;dihydrochloride | N/A |

| CAS Number | 1185293-13-3 | [2] |

| Molecular Formula | C₆H₁₃Cl₂N₃ | [2] |

| Molecular Weight | 198.09 g/mol | [2] |

| Physical Form | Solid | [2] |

| Canonical SMILES | CCn1cc(N)c(C)n1.Cl.Cl | [2] |

Predicted Physicochemical Properties

To provide a baseline for experimental work, several key physicochemical properties have been predicted using established computational models. These values should be considered estimates and must be confirmed through empirical testing.

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value | Prediction Tool/Methodology |

| pKa | Strongest Basic: ~5.5-6.5 | ACD/pKa DB[3] |

| logP (for free base) | 0.3 - 0.8 | Molinspiration miLogP[4], ChemAxon |

Note: The predicted pKa corresponds to the protonation of the 4-amino group on the pyrazole ring. As a dihydrochloride salt, this amine is fully protonated.

Recommended Experimental Characterization Protocols

This section details the essential experimental procedures to comprehensively characterize this compound.

Structural and Identity Confirmation

The primary step is the unambiguous confirmation of the compound's structure.

NMR is the most powerful tool for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR are critical.

Experimental Protocol (¹H and ¹³C NMR):

-

Sample Preparation: Dissolve 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent. Given the dihydrochloride form, Dimethyl Sulfoxide-d₆ (DMSO-d₆) or Deuterium Oxide (D₂O) are recommended.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Acquire a standard proton spectrum. Key expected signals include:

-

An ethyl group (a quartet and a triplet).

-

A methyl group attached to the pyrazole ring (a singlet).

-

A proton on the pyrazole ring (a singlet).

-

Broad signals for the amine protons (NH₃⁺), which may exchange with residual water in the solvent.

-

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This will provide signals for each unique carbon atom in the molecule.

-

Data Analysis: Integrate the ¹H NMR signals to confirm proton counts. Analyze chemical shifts and coupling patterns to confirm connectivity. Compare the number of signals in the ¹³C spectrum to the expected number of unique carbons.[5][6]

For researchers without access to NMR, several software packages can predict NMR spectra to provide a reference.[7][8][9][10]

MS provides information about the mass and fragmentation pattern of the molecule, confirming its molecular weight and composition.

Experimental Protocol (LC-MS):

-

Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of the compound in a suitable solvent like methanol or acetonitrile/water.

-

Instrumentation: Use a Liquid Chromatography-Mass Spectrometry (LC-MS) system, preferably with a high-resolution mass analyzer (e.g., Q-TOF or Orbitrap).

-

Ionization: Electrospray ionization (ESI) in positive mode is recommended to detect the protonated free base [M+H]⁺.

-

Data Analysis: The primary ion observed should correspond to the mass of the free base (C₆H₁₁N₃), which is approximately 125.10 Da. The high-resolution mass should be within 5 ppm of the theoretical exact mass. Fragmentation patterns (MS/MS) can be used to further confirm the structure.[11][12]

FTIR provides information about the functional groups present in the molecule.

Experimental Protocol (ATR-FTIR):

-

Sample Preparation: Place a small amount of the solid powder directly on the Attenuated Total Reflectance (ATR) crystal.

-

Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹.

-

Data Analysis: Key expected vibrational bands for the dihydrochloride salt include:

-

A broad band in the 3200-2500 cm⁻¹ region, characteristic of the N-H stretching vibrations of an ammonium salt (R-NH₃⁺).[13]

-

C-H stretching vibrations from the ethyl and methyl groups around 2950-2850 cm⁻¹.

-

C=C and C=N stretching vibrations of the pyrazole ring in the 1600-1400 cm⁻¹ region.

-

Purity and Physical Form

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are essential for determining the melting point and decomposition temperature.

Experimental Workflow for Thermal Analysis

Caption: Workflow for determining thermal properties.

Experimental Protocol (DSC): [14][15][16]

-

Calibration: Calibrate the instrument for temperature and enthalpy using certified reference standards (e.g., indium).

-

Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and hermetically seal it.

-

Method: Heat the sample at a constant rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.

-

Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the DSC thermogram.

Experimental Protocol (TGA): [17][18][19][20][21]

-

Sample Preparation: Accurately weigh 5-10 mg of the sample into a TGA pan.

-

Method: Heat the sample at a constant rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.

-

Data Analysis: Analyze the resulting weight loss curve to determine the onset of thermal decomposition.

Single-crystal X-ray diffraction (SCXRD) provides the definitive solid-state structure, including conformation and packing.

Experimental Protocol (SCXRD): [22][23][24][25][26]

-

Crystal Growth: Grow single crystals of suitable quality (typically > 0.1 mm in all dimensions). This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

-

Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a controlled temperature (often 100 K).

-

Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding precise atomic coordinates, bond lengths, and bond angles.

Solubility and Hygroscopicity

As a salt, the compound is expected to have higher aqueous solubility than its free base. Its moisture sensitivity also needs to be quantified.

Experimental Protocol (Equilibrium Shake-Flask Method):

-

Procedure: Add an excess amount of the solid compound to a known volume of purified water (and other relevant buffers, e.g., pH 1.2, 6.8) in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Analysis: After equilibration, filter or centrifuge the suspension to remove undissolved solids. Quantify the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., HPLC-UV).

Experimental Protocol (Gravimetric Sorption Analysis): [27][28][29][30]

-

Instrumentation: Use a dynamic vapor sorption (DVS) analyzer or place samples in desiccators with controlled humidity (using saturated salt solutions).

-

Procedure:

-

Start by drying the sample in the instrument at 0% relative humidity (RH) to establish a dry baseline weight.

-

Expose the sample to increasing steps of RH (e.g., from 10% to 90% RH in 10% increments) at a constant temperature (e.g., 25 °C).

-

Hold at each RH step until the sample weight equilibrates.

-

A desorption cycle can also be performed by decreasing the RH.

-

-

Data Analysis: Plot the change in mass (%) versus RH. The degree of hygroscopicity can be classified based on the percentage of moisture uptake at a specific RH (e.g., 80% RH).

Logical Flow for Characterization

Caption: Logical flow for comprehensive physicochemical characterization.

Conclusion

The physicochemical characterization of this compound is a critical endeavor for its potential development. While existing literature lacks specific experimental values, this guide provides a robust framework for researchers to systematically determine these properties. By combining computational predictions with rigorous, well-defined experimental protocols, a comprehensive and reliable data package can be generated. This, in turn, will enable informed decisions in the fields of medicinal chemistry, formulation science, and overall drug development.

References

-

ACD/Labs. ACD/pKa Calculator. Available at: [Link] (Accessed: January 3, 2026).

-

Pharmapproach. SOP for Hygroscopicity Testing in Powders. (2024). Available at: [Link] (Accessed: January 3, 2026).

-

JEOL. Accurate NMR spectrum predictionsoftware "NMRPredict". Available at: [Link] (Accessed: January 3, 2026).

-

Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative. PMC - NIH. Available at: [Link] (Accessed: January 3, 2026).

-

Mestrelab Research. Download NMR Predict. Available at: [Link] (Accessed: January 3, 2026).

-

Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. (2020). Available at: [Link] (Accessed: January 3, 2026).

-

(PDF) Synthesis, physicochemical properties, antimicrobial and antioxidant studies of pyrazoline derivatives bearing a pyridyl moiety. ResearchGate. Available at: [Link] (Accessed: January 3, 2026).

-

Chemaxon. NMR Predictor. Available at: [Link] (Accessed: January 3, 2026).

-

(PDF) H and 13 C NMR Characterization of Pyrazole Carboxamide Derivatives. ResearchGate. Available at: [Link] (Accessed: January 3, 2026).

-

Deep Learning Methods to Help Predict Properties of Molecules from SMILES. PMC - NIH. Available at: [Link] (Accessed: January 3, 2026).

-

A Beginner's Guide to Thermogravimetric Analysis. XRF Scientific. Available at: [Link] (Accessed: January 3, 2026).

-

On-line Lipophilicity/Aqueous Solubility Calculation Software. Virtual Computational Chemistry Laboratory. Available at: [Link] (Accessed: January 3, 2026).

-

Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. (2019). Available at: [Link] (Accessed: January 3, 2026).

-

Mnova Predict | Accurate Prediction. Bruker. Available at: [Link] (Accessed: January 3, 2026).

-

Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. Available at: [Link] (Accessed: January 3, 2026).

-

logP - octanol-water partition coefficient calculation. Molinspiration. Available at: [Link] (Accessed: January 3, 2026).

-

MoKa - pKa modelling. Molecular Discovery. Available at: [Link] (Accessed: January 3, 2026).

-

Rowan's Free Online pKa Calculator. Rowan. Available at: [Link] (Accessed: January 3, 2026).

-

Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. Torontech. (2024). Available at: [Link] (Accessed: January 3, 2026).

-

Do computational predictions of physico-chemical properties of small-molecular weight compounds make sense?. ResearchGate. Available at: [Link] (Accessed: January 3, 2026).

-

X-ray Crystallography. Creative BioMart. Available at: [Link] (Accessed: January 3, 2026).

-

Supplementary Materials The 1H-NMR and 13C-NMR spectra of pyrazole oxime derivatives (9a–9w) were listed below: Figure S1. 1H-. ResearchGate. Available at: [Link] (Accessed: January 3, 2026).

-

Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358. Intertek. Available at: [Link] (Accessed: January 3, 2026).

-

Protocol Thermogravimetric Analysis (TGA). EPFL. Available at: [Link] (Accessed: January 3, 2026).

-

LogP Value Predictor. Hugging Face. Available at: [Link] (Accessed: January 3, 2026).

-

Advancing Identification of Transformation Products and Predicting Their Environmental Fate: The Current State of Machine Learning and Artificial Intelligence in Antibiotic Photolysis. MDPI. Available at: [Link] (Accessed: January 3, 2026).

-

Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs. Aurigaresearch. Available at: [Link] (Accessed: January 3, 2026).

-

Molinspiration Cheminformatics. Molinspiration. Available at: [Link] (Accessed: January 3, 2026).

-

Standard Operating Procedure Differential Scanning Calorimeter (DSC) in POWER Laboratory Model TA Q-20. Purdue University. Available at: [Link] (Accessed: January 3, 2026).

-

Virtual logP On-line. Virtual Computational Chemistry Laboratory. Available at: [Link] (Accessed: January 3, 2026).

-

(PDF) 1H and 13C NMR study of perdeuterated pyrazoles. ResearchGate. Available at: [Link] (Accessed: January 3, 2026).

-

Mass spectral investigation of compounds 1 and 11-15. | Download Table. ResearchGate. Available at: [Link] (Accessed: January 3, 2026).

-

DSC Operation Procedures and Guidelines. Scribd. Available at: [Link] (Accessed: January 3, 2026).

-

Thermogravimetric Analysis (TGA). Prime Process Safety Center. Available at: [Link] (Accessed: January 3, 2026).

-

Hygroscopicity Evaluation. Technology Networks. Available at: [Link] (Accessed: January 3, 2026).

-

Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen. PMC - PubMed Central. Available at: [Link] (Accessed: January 3, 2026).

-

Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. ResearchGate. (2016). Available at: [Link] (Accessed: January 3, 2026).

-

[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. MDPI. Available at: [Link] (Accessed: January 3, 2026).

-

Hygroscopicity in Pharmaceuticals: Overview. Scribd. Available at: [Link] (Accessed: January 3, 2026).

-

Small molecule X-ray crystallography. The University of Queensland. Available at: [Link] (Accessed: January 3, 2026).

-

X-ray crystallography. Wikipedia. Available at: [Link] (Accessed: January 3, 2026).

-

Differential Scanning Calorimetry (DSC). Duke Kunshan University. Available at: [Link] (Accessed: January 3, 2026).

-

Synthesis, biological evaluation, molecular modeling, and structural analysis of new pyrazole and pyrazolone derivatives as N- formyl peptide receptors agonists. FLORE. Available at: [Link] (Accessed: January 3, 2026).

-

From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. ACS Publications. (2022). Available at: [Link] (Accessed: January 3, 2026).

-

Synthesis and Characterization of Some New Pyrazole Derivatives. ResearchGate. (2018). Available at: [Link] (Accessed: January 3, 2026).

Sources

- 1. schrodinger.com [schrodinger.com]

- 2. Predicting the metabolic pathways of small molecules based on their physicochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. acdlabs.com [acdlabs.com]

- 4. logP - octanol-water partition coefficient calculation [molinspiration.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Accurate NMR spectrum predictionsoftware "NMRPredict" | Products | JEOL Ltd. [jeol.com]

- 8. Download NMR Predict - Mestrelab [mestrelab.com]

- 9. docs.chemaxon.com [docs.chemaxon.com]

- 10. Mnova Predict | Accurate Prediction | Bruker [bruker.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. chemaxon.com [chemaxon.com]

- 14. torontech.com [torontech.com]

- 15. engineering.purdue.edu [engineering.purdue.edu]

- 16. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]

- 18. Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358 [intertek.com]

- 19. epfl.ch [epfl.ch]

- 20. aurigaresearch.com [aurigaresearch.com]

- 21. Thermogravimetric Analysis (TGA) - Prime Process Safety Center [primeprocesssafety.com]

- 22. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 23. rigaku.com [rigaku.com]

- 24. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]

- 25. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 26. pubs.acs.org [pubs.acs.org]

- 27. SOP for Hygroscopicity Testing in Powders – SOP Guide for Pharma [pharmasop.in]

- 28. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 29. asiapharmaceutics.info [asiapharmaceutics.info]

- 30. alfachemic.com [alfachemic.com]

1-ethyl-3-methyl-1H-pyrazol-4-amine dihydrochloride spectral analysis

An In-depth Technical Guide to the Spectral Analysis of 1-ethyl-3-methyl-1H-pyrazol-4-amine dihydrochloride

This guide provides a comprehensive technical overview of the analytical methodologies for the structural elucidation and characterization of this compound. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core spectroscopic techniques, emphasizing the rationale behind experimental choices and the integration of data for unequivocal structural confirmation.

Introduction: The Significance of Pyrazole Derivatives

Pyrazole and its derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacologically active agents.[1][2][3] Their diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties, underscore the critical need for precise and thorough analytical characterization.[1][2] The subject of this guide, this compound, is a member of this important class of heterocyclic amines. Its molecular formula is C₆H₁₃Cl₂N₃ with a molecular weight of 198.09 g/mol .[4] Accurate spectral analysis is paramount for confirming its identity, purity, and stability, which are essential prerequisites for any further research or development activities.

This guide will explore the application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for the comprehensive analysis of this compound.

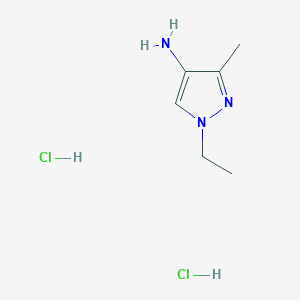

Molecular Structure and Key Features

A foundational understanding of the molecule's structure is essential for interpreting its spectral data. The structure of 1-ethyl-3-methyl-1H-pyrazol-4-amine features a five-membered pyrazole ring, substituted with an ethyl group at the N1 position, a methyl group at the C3 position, and an amine group at the C4 position. The dihydrochloride salt form indicates that the two basic nitrogen centers, the amino group and one of the pyrazole ring nitrogens, are protonated.

Caption: Molecular structure of 1-ethyl-3-methyl-1H-pyrazol-4-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule.[1] For this compound, both ¹H and ¹³C NMR are indispensable.

Rationale for Experimental Choices

-

Solvent Selection: The dihydrochloride salt is expected to be soluble in polar, protic solvents. Deuterated methanol (CD₃OD) or deuterium oxide (D₂O) are excellent choices. DMSO-d₆ is also a viable option.[1] The choice of solvent is critical as it can influence the chemical shifts of exchangeable protons (e.g., -NH₃⁺).

-

Internal Standard: Tetramethylsilane (TMS) is the standard reference (0 ppm) for ¹H and ¹³C NMR. However, in polar solvents like D₂O, a water-soluble standard like 2,2-dimethyl-2-silapentane-5-sulfonate (DSS) may be used.

-

2D NMR: To unequivocally assign all signals and confirm connectivity, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.[1]

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.[1]

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. A standard pulse sequence is typically sufficient. The spectral width should encompass the range of 0-15 ppm.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon atoms. A wider spectral width (0-200 ppm) is necessary.

-

2D NMR Acquisition (Optional but Recommended): Perform COSY, HSQC, and HMBC experiments using standard instrument parameters to establish proton-proton and proton-carbon correlations.

Predicted ¹H NMR Spectral Data and Interpretation

The protonated amine group (-NH₃⁺) will likely appear as a broad singlet, and its chemical shift will be concentration and solvent-dependent. The protons on the ethyl and methyl groups will show characteristic splitting patterns and integrations.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Pyrazole C5-H | ~7.5-8.0 | Singlet | - | 1H |

| Ethyl -CH₂- | ~4.0-4.5 | Quartet | ~7.2 | 2H |

| Methyl C3-CH₃ | ~2.2-2.6 | Singlet | - | 3H |

| Ethyl -CH₃ | ~1.3-1.6 | Triplet | ~7.2 | 3H |

| Amine -NH₃⁺ | Variable (broad) | Singlet | - | 3H |

-

Causality: The downfield shift of the ethyl -CH₂- protons is due to the deshielding effect of the adjacent nitrogen atom in the pyrazole ring. The pyrazole ring proton (C5-H) is in an electron-deficient aromatic system, hence its downfield chemical shift.

Predicted ¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum will provide a count of the unique carbon atoms in the molecule, confirming the carbon skeleton.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Pyrazole C3 | ~145-155 |

| Pyrazole C5 | ~135-145 |

| Pyrazole C4 | ~110-120 |

| Ethyl -CH₂- | ~45-55 |

| Ethyl -CH₃ | ~15-20 |

| Methyl C3-CH₃ | ~10-15 |

-

Causality: The carbons of the pyrazole ring are in the aromatic region, with their specific shifts influenced by the nitrogen atoms and substituents. The C4 carbon bearing the amino group is expected to be more shielded compared to C3 and C5.

Caption: A typical workflow for NMR analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies.

Rationale for Experimental Choices

-

Sampling Technique: For a solid sample like this compound, the KBr pellet method or Attenuated Total Reflectance (ATR) are common and effective techniques. ATR is often preferred for its simplicity and minimal sample preparation.

-

Expected Vibrations: Key functional groups to look for are the N-H bonds of the protonated amine, C-H bonds of the alkyl groups, C=N and C=C bonds within the pyrazole ring, and N-N stretching.[2]

Experimental Protocol: FTIR-ATR

-

Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

-

Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of the clean ATR crystal should be taken and subtracted from the sample spectrum.

Predicted IR Absorption Bands and Interpretation

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 3400-3200 (broad) | N-H stretching (amine salt) | Strong |

| 3100-3000 | C-H stretching (aromatic) | Medium |

| 2980-2850 | C-H stretching (aliphatic) | Medium-Strong |

| ~1620-1580 | C=N and C=C stretching (pyrazole ring) | Medium-Strong |

| ~1550 | N-H bending (amine salt) | Medium |

| ~1460 | C-H bending (aliphatic) | Medium |

-

Causality: The broad and strong absorption in the 3400-3200 cm⁻¹ region is a hallmark of N-H stretching in amine salts, often with multiple bands due to symmetric and asymmetric stretching.[5] The absorptions in the 1620-1580 cm⁻¹ range are characteristic of the pyrazole ring vibrations.[2][6]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through its fragmentation pattern. For a salt, techniques like Electrospray Ionization (ESI) are ideal.

Rationale for Experimental Choices

-

Ionization Method: ESI is the preferred method for polar and ionic compounds as it gently transfers ions from solution to the gas phase, minimizing fragmentation and preserving the molecular ion.

-

Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is advantageous for determining the accurate mass and elemental composition.

Experimental Protocol: ESI-MS

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent like methanol or acetonitrile/water.

-

Infusion: Infuse the sample solution directly into the ESI source.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode. The mass range should be set to observe the expected molecular ion.

Predicted Mass Spectrum and Interpretation

In positive mode ESI-MS, the spectrum will show the molecular ion of the free base [M+H]⁺, where M is the neutral 1-ethyl-3-methyl-1H-pyrazol-4-amine.

-

Molecular Ion: The expected monoisotopic mass of the free base (C₆H₁₁N₃) is approximately 125.0953 Da.[7] The ESI-MS spectrum should show a prominent peak at m/z ≈ 126.1031, corresponding to [C₆H₁₂N₃]⁺.

-

Fragmentation: While ESI is a soft ionization technique, some fragmentation can be induced. Key fragmentations would likely involve the loss of the ethyl group or parts of it.

Caption: A plausible fragmentation pathway in ESI-MS/MS.

Conclusion: A Self-Validating System

The structural elucidation of this compound is a process of synergistic data interpretation.

-

MS confirms the molecular weight and elemental formula.

-

IR validates the presence of key functional groups (amine salt, pyrazole ring, alkyl chains).

-

¹³C NMR confirms the number of unique carbon environments.

-

¹H NMR reveals the proton environments, their integrations, and through-bond connectivities, ultimately providing the definitive structural proof.

Each technique provides a piece of the puzzle, and together they form a self-validating system. The predicted data presented in this guide, grounded in the established principles of spectroscopy for pyrazole derivatives and heterocyclic amines, provides a robust framework for the analysis of this compound.[8][9]

References

- Application Notes and Protocols for the Analytical Characterization of Pyrazole Derivatives - Benchchem.

- Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches - New Journal of Chemistry (RSC Publishing).

- Synthesis and NMR Spectral Analysis of Amine Heterocycles: The Effect of Asymmetry on the 1H and 13C NMR Spectra of N,O-Acetals | Journal of Chemical Education - ACS Publications.

- Full article: Synthesis, spectral characterization of pyrazole derived Schiff base analogs: molecular dynamic simulation, antibacterial and DNA binding studies - Taylor & Francis.

- Synthesis, characterization and biological activity of certain Pyrazole derivatives - JOCPR.

- Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues - NIH.

- This compound AldrichCPR | Sigma-Aldrich.

- Spectroscopy of Amines - Chemistry LibreTexts.

- 1-ethyl-N-methyl-1H-pyrazol-4-amine - PubChem.

Sources

- 1. benchchem.com [benchchem.com]

- 2. jocpr.com [jocpr.com]

- 3. Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. tandfonline.com [tandfonline.com]

- 7. 1-ethyl-N-methyl-1H-pyrazol-4-amine | C6H11N3 | CID 63089508 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

Introduction: The Pyrazole Amine Scaffold in Modern Drug Discovery

An In-depth Technical Guide to the Biological Activity of Substituted Pyrazole Amines

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is designated as a "privileged scaffold" in medicinal chemistry.[1][2] Its structural rigidity, synthetic tractability, and capacity for diverse substitutions have made it a cornerstone in the development of therapeutic agents. The introduction of an amino group to this core, creating substituted pyrazole amines, further enhances its pharmacological potential by providing a key hydrogen bond donor/acceptor site, which facilitates critical interactions with a multitude of biological targets.[3][4][5] Consequently, molecules built around this framework exhibit an exceptionally broad spectrum of biological activities, including potent anticancer, anti-inflammatory, and antimicrobial effects, making them a focal point of intensive research for drug development professionals.[4][6][7]

This guide provides an in-depth exploration of the key biological activities of substituted pyrazole amines. It is structured to provide researchers and drug development scientists with a comprehensive understanding of their mechanisms of action, methodologies for their evaluation, and a summary of key data to inform future discovery efforts. We will dissect the causality behind experimental choices and present self-validating protocols to ensure scientific integrity and reproducibility.

Part 1: Anticancer Activity of Substituted Pyrazole Amines

The development of targeted cancer therapies has become a paramount goal in oncology, and substituted pyrazole amines have emerged as a highly promising class of anticancer agents.[6] Their efficacy often stems from the precise inhibition of key enzymes that drive cancer cell proliferation, survival, and metastasis.

Core Mechanism of Action: Kinase Inhibition

A predominant mechanism through which pyrazole amines exert their anticancer effects is the inhibition of protein kinases, enzymes that regulate the majority of cellular pathways. The pyrazole amine scaffold is particularly adept at fitting into the ATP-binding pocket of various kinases, acting as a competitive inhibitor.

-

VEGFR-2 Inhibition and Anti-Angiogenesis: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical tyrosine kinase that mediates angiogenesis—the formation of new blood vessels essential for tumor growth and metastasis.[8][9] Substituted pyrazole amines have been designed to block the ATP-binding site of VEGFR-2, thereby inhibiting downstream signaling and cutting off the tumor's blood supply.[10] For instance, certain 3-phenyl-4-(2-substituted phenylhydrazono)-1H-pyrazol-5(4H)-one derivatives have demonstrated potent VEGFR-2 inhibition, with IC50 values significantly lower than the standard drug Sorafenib.[11] Compound 3i from one such study was found to be a highly effective VEGFR-2 inhibitor with an IC50 of 8.93 nM and demonstrated a 49.8% reduction in tumor weight in vivo.[9][11]

-

CDK Inhibition and Cell Cycle Arrest: Cyclin-dependent kinases (CDKs) are serine/threonine kinases that govern the progression of the cell cycle.[12] Their dysregulation is a hallmark of cancer. Pyrazole-based compounds have been successfully developed as potent CDK inhibitors, particularly against CDK2, which is crucial for the G1/S phase transition.[13][14] By inhibiting CDK2, these compounds can halt the cell cycle and induce apoptosis (programmed cell death).[12][15] For example, novel N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines have been synthesized, with compound 15 showing a CDK2 inhibitory constant (Ki) of 0.005 µM and inducing cell cycle arrest at the S and G2/M phases in ovarian cancer cells.[16]

-

Other Key Targets: Beyond VEGFR-2 and CDKs, pyrazole amines have shown inhibitory activity against other important cancer-related targets, including Epidermal Growth Factor Receptor (EGFR) and tubulin.[6][17] Some derivatives induce apoptosis by modulating the expression of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins.[6]

Data Summary: Anticancer Potency of Lead Compounds

The following table summarizes the activity of representative substituted pyrazole amines against key cancer targets.

| Compound Class/Example | Target Kinase | In Vitro Potency (IC50/Ki) | Cancer Cell Line | Reference |

| Pyrazol-5(4H)-ones (Comp. 3i) | VEGFR-2 | 8.93 nM | PC-3 (Prostate) | [9][11] |

| Pyrano-pyrazole (Comp. 9) | VEGFR-2 | 0.22 µM | HepG2 (Liver) | [17] |

| Pyrazolo-pyrimidine (Comp. 12) | EGFR & VEGFR-2 | EGFR: 0.31 µM, VEGFR-2: 0.34 µM | HepG2 (Liver) | [17] |

| Pyrazole Derivative (Comp. 9) | CDK2 | 0.96 µM | HCT-116 (Colon) | [13][15] |

| Di(pyrazolyl)pyrimidine (Comp. 15) | CDK2 | 0.005 µM | A2780 (Ovarian) | [16] |

Experimental Workflow and Protocols

A logical workflow is essential for identifying and characterizing novel anticancer agents. The process begins with broad cytotoxicity screening and progresses to specific enzymatic and mechanistic assays.

Caption: Workflow for discovery of pyrazole amine anticancer agents.

This protocol is a standard colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[18][19]

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the substituted pyrazole amine compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions (including a vehicle control, e.g., 0.1% DMSO).

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours. Purple formazan crystals will become visible under a microscope.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) to determine the IC50 value (the concentration that inhibits 50% of cell growth).[20]

Part 2: Anti-inflammatory Activity of Substituted Pyrazole Amines

The pyrazole scaffold is famously associated with anti-inflammatory activity, exemplified by the FDA-approved drug Celecoxib, a selective COX-2 inhibitor.[21] Substituted pyrazole amines leverage similar mechanisms to offer potent and potentially safer anti-inflammatory effects.

Core Mechanism of Action: COX Inhibition

Inflammation is mediated by prostaglandins, which are synthesized by cyclooxygenase (COX) enzymes.[22] There are two main isoforms:

-

COX-1: A constitutive enzyme responsible for producing prostaglandins that protect the stomach lining and maintain kidney function.

-

COX-2: An inducible enzyme that is upregulated at sites of inflammation and is responsible for producing prostaglandins that mediate pain and swelling.[21]

Traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) inhibit both COX-1 and COX-2, leading to gastrointestinal side effects. The therapeutic advantage of many pyrazole derivatives lies in their selective inhibition of COX-2 over COX-1, which reduces inflammation with a lower risk of such side effects.[21][23] The structure of pyrazole amines allows them to fit snugly into the larger, more flexible active site of the COX-2 enzyme.

Data Summary: COX Inhibition by Pyrazole Amine Derivatives

The selectivity of an inhibitor is crucial and is expressed as a selectivity index (SI = IC50 COX-1 / IC50 COX-2). A higher SI indicates greater selectivity for COX-2.

| Compound Class/Example | IC50 COX-1 (µM) | IC50 COX-2 (µM) | Selectivity Index (SI) | Reference |

| 5-Aminopyrazole (35a) | 5.38 | 0.55 | 9.78 | [4] |

| 5-Aminopyrazole (35b) | 5.23 | 0.61 | 8.57 | [4] |

| Celecoxib (Reference) | 7.21 | 0.83 | 8.68 | [4] |

Experimental Workflow and Protocols

The evaluation of anti-inflammatory compounds involves both in vitro enzymatic assays to confirm the mechanism and in vivo models to assess physiological efficacy.

Caption: Screening workflow for pyrazole amine anti-inflammatory drugs.

This protocol measures the ability of a compound to inhibit the conversion of arachidonic acid to prostaglandin E2 (PGE2) by purified COX-1 and COX-2 enzymes.[24]

Principle: The activity of COX enzymes is determined by quantifying the amount of prostaglandin produced, typically using an Enzyme Immunoassay (EIA) or ELISA kit. The reduction in PGE2 levels in the presence of the test compound compared to a control indicates inhibition.

Step-by-Step Methodology:

-

Enzyme Preparation: Use commercially available purified ovine COX-1 and human recombinant COX-2 enzymes.

-

Reaction Setup: In a 96-well plate, prepare reaction mixtures containing a buffer (e.g., Tris-HCl), a heme cofactor, and the respective enzyme (COX-1 or COX-2).

-

Compound Incubation: Add various concentrations of the pyrazole amine test compounds to the wells. Include a vehicle control and a known standard inhibitor (e.g., Celecoxib, Indomethacin). Pre-incubate for 15 minutes at 37°C.

-

Initiate Reaction: Start the enzymatic reaction by adding the substrate, arachidonic acid.

-

Reaction Termination: After a set time (e.g., 10 minutes), stop the reaction by adding a solution of hydrochloric acid.

-

PGE2 Quantification: Dilute the reaction mixture and measure the concentration of PGE2 using a competitive EIA kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of COX inhibition for each compound concentration. Determine the IC50 values for both COX-1 and COX-2 to calculate the selectivity index.[23]

Part 3: Antimicrobial Activity of Substituted Pyrazole Amines

With the rise of antibiotic resistance, there is a critical need for novel antimicrobial agents. Heterocyclic compounds, including pyrazole amines, have demonstrated significant potential in this area, exhibiting activity against a range of bacteria and fungi.[25][26]

Core Mechanism of Action

The mechanisms of antimicrobial action for pyrazole amines are diverse and can depend on the specific substitutions on the ring. While not always fully elucidated, proposed mechanisms include:

-

Inhibition of DNA Gyrase: This enzyme is essential for bacterial DNA replication, and its inhibition leads to cell death.[23]

-

Disruption of Cell Wall Synthesis: Some compounds may interfere with the enzymatic processes required to maintain the integrity of the bacterial cell wall.

-

Inhibition of Microbial Metabolism: Pyrazole amines can potentially block key metabolic pathways necessary for microbial survival.

Structure-activity relationship studies have shown that the presence of electron-withdrawing groups (e.g., -NO2) or halogens (e.g., -Cl, -Br) on aryl substituents can enhance antimicrobial activity.[25][27]

Data Summary: Antimicrobial Efficacy

Antimicrobial activity is typically quantified by the Zone of Inhibition (qualitative) and the Minimum Inhibitory Concentration (MIC, quantitative).

| Compound Class | Target Organism | Activity Metric | Result | Reference |

| Thiazolyl-pyrazoles (4a) | S. aureus (Gram +) | Zone of Inhibition | 24 mm | [25] |

| Thiazolyl-pyrazoles (4a) | E. coli (Gram -) | Zone of Inhibition | 21 mm | [25] |

| Thiazolyl-pyrazoles (4a) | A. niger (Fungus) | Zone of Inhibition | 23 mm | [25] |

| Dihydropyrazoles (4a-e) | S. aureus | MIC | >10 µg/mL | [27] |

| Dihydropyrazoles (4a-e) | C. albicans | MIC | >10 µg/mL | [27] |

Experimental Workflow and Protocols

Standardized microbiological methods are used to assess the efficacy of new antimicrobial compounds.

Caption: Workflow for evaluating the antimicrobial activity of pyrazoles.

This is a widely used, cost-effective method for preliminary screening of antimicrobial activity.[28][29]

Principle: A filter paper disk impregnated with the test compound is placed on an agar plate inoculated with a target microorganism. The compound diffuses into the agar. If it is effective, it will inhibit microbial growth, creating a clear circular "zone of inhibition" around the disk.[30] The diameter of this zone is proportional to the compound's activity.

Step-by-Step Methodology:

-

Prepare Inoculum: Prepare a standardized suspension of the target microorganism (e.g., bacteria or fungi) in sterile saline or broth, adjusted to a 0.5 McFarland turbidity standard.

-

Inoculate Plate: Using a sterile cotton swab, uniformly streak the inoculum over the entire surface of a Mueller-Hinton agar plate to create a confluent lawn of growth.

-

Apply Disks: Aseptically place sterile filter paper disks (6 mm diameter) onto the agar surface. Pipette a known amount (e.g., 10 µL) of the pyrazole amine compound solution (at a specific concentration) onto each disk. Also include a positive control (standard antibiotic) and a negative control (solvent vehicle).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 28°C for 48-72 hours for fungi.

-

Measure Zones: After incubation, measure the diameter of the zone of inhibition (including the disk) in millimeters.[29]

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[28][30]

Principle: The test compound is serially diluted in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with the microorganism. After incubation, the wells are observed for turbidity (growth). The MIC is the lowest concentration where no turbidity is observed.

Step-by-Step Methodology:

-

Prepare Dilutions: In a 96-well plate, perform a two-fold serial dilution of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth). This typically creates a range of 8-12 concentrations.

-

Prepare Inoculum: Prepare a standardized microbial suspension as described for the disk diffusion test, and then dilute it in broth to the final required concentration (e.g., 5 x 10^5 CFU/mL).

-

Inoculate Plate: Add the standardized inoculum to each well of the microtiter plate. Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

Determine MIC: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[29] A plate reader can also be used to measure absorbance for a more quantitative result.

Conclusion and Future Perspectives

Substituted pyrazole amines represent a remarkably versatile and pharmacologically significant scaffold in drug discovery. Their proven ability to potently and often selectively modulate key biological targets—including protein kinases in oncology, COX enzymes in inflammation, and essential pathways in microbes—cements their role as a source of lead compounds for next-generation therapeutics. The synthetic accessibility of the pyrazole core allows for extensive structure-activity relationship (SAR) studies, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.

The future of pyrazole amine research is bright. Key areas of focus will likely include:

-

Development of Multi-Target Agents: Designing single molecules that can inhibit multiple disease-relevant targets (e.g., dual VEGFR-2/EGFR inhibitors) for synergistic therapeutic effects, particularly in complex diseases like cancer.

-

Overcoming Drug Resistance: Synthesizing novel derivatives that can evade known resistance mechanisms, a critical challenge in both oncology and infectious disease.

-

Expansion into New Therapeutic Areas: Exploring the activity of pyrazole amines against other targets, such as those involved in neurodegenerative and metabolic diseases.

By integrating rational design with the robust experimental workflows detailed in this guide, researchers and drug development professionals can continue to unlock the full therapeutic potential of this exceptional chemical class.

References

- National Institutes of Health (NIH). (n.d.). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations.

- RSC Publishing. (n.d.). Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer.

- Frontiers. (n.d.). Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors.

- Lumen Learning. (n.d.). Testing the Effectiveness of Antimicrobials | Microbiology.

- PubMed Central. (n.d.). Design, synthesis, and biological investigations of new pyrazole derivatives as VEGFR2/CDK-2 inhibitors targeting liver cancer.

- BenchChem. (2025). Protocol for Assessing the Anticancer Activity of Novel Small Molecules.

- ACS Publications. (n.d.). Evolution of a New Class of VEGFR-2 Inhibitors from Scaffold Morphing and Redesign.

- National Institutes of Health (NIH). (n.d.). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities.

- National Institutes of Health (NIH). (2023). Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer.

- RSC Publishing. (n.d.). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study.

- National Institutes of Health (NIH). (n.d.). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials.

- National Center for Biotechnology Information (NCBI). (n.d.). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents.

- MDPI. (n.d.). How Do We Determine the Efficacy of an Antibacterial Surface? A Review of Standardised Antibacterial Material Testing Methods.

- MDPI. (n.d.). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family.

- ResearchGate. (n.d.). Basic protocol to assess preclinical anticancer activity.

- Scientia Ricerca. (n.d.). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules.

- ResearchGate. (2022). Pyrazole as an anti-inflammatory scaffold: A comprehensive review.

- Preprints.org. (n.d.). From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives.

- iFyber. (2024). Evaluation of Antimicrobial Efficacy.

- Microbiology Class. (2023). MEASUREMENT OF ANTIMICROBIAL EFFICACY/ACTIVITY.

- PubMed. (n.d.). Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer.

- MDPI. (n.d.). Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds.

- Vels University. (2018). IN VITRO PHARMACOLOGICAL SCREENING METHODS FOR ANTI-INFLAMMATORY AGENTS.

- RJPBR. (2024). Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies.

- National Center for Biotechnology Information (NCBI). (n.d.). Synthesis, Antibacterial and Antifungal Activity of Some New Pyrazoline and Pyrazole Derivatives.

- National Center for Biotechnology Information (NCBI). (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review.

- MDPI. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review.

- National Center for Biotechnology Information (NCBI). (n.d.). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents.

- MDPI. (n.d.). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives.

- SlideShare. (n.d.). Screening models for inflammatory drugs.

- Scholars Research Library. (n.d.). Antibacterial, Antifungal and Antioxidant activities of substituted pyrazolylbenzothiazines.

- MDPI. (n.d.). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs.

- ResearchGate. (2025). In vitro pharmacological screening methods for anti-inflammatory agents.

- MDPI. (n.d.). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation.

- MDPI. (n.d.). Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles.

- International Journal of Pharmaceutical Sciences. (n.d.). Review: Anticancer Activity Of Pyrazole.

- Pharmacognosy. (n.d.). Screening Methods for Antiinflammatory Agents.

- ResearchGate. (2025). Synthesis, Antibacterial and Antifungal Activity of Some New Pyrazoline and Pyrazole Derivatives.

- National Center for Biotechnology Information (NCBI). (n.d.). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics.

- RSC Publishing. (2024). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study.

- Encyclopedia.pub. (2023). Pyrazole Biomolecules as Cancer and Inflammation Therapeutics.

- ResearchGate. (n.d.). A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro.

- International Journal of Current Science and Technology. (2025). A New Insight into the Synthesis and Biological Activities of Pyrazole based Derivatives.

- National Center for Biotechnology Information (NCBI). (n.d.). Current status of pyrazole and its biological activities.

- MDPI. (n.d.). Anticancer Drug Discovery Based on Natural Products: From Computational Approaches to Clinical Studies.

- National Institutes of Health (NIH). (n.d.). Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents.

Sources

- 1. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules [scirp.org]

- 4. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, Antibacterial and Antifungal Activity of Some New Pyrazoline and Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis, and biological investigations of new pyrazole derivatives as VEGFR2/CDK-2 inhibitors targeting liver cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Evolution of a New Class of VEGFR-2 Inhibitors from Scaffold Morphing and Redesign. | Semantic Scholar [semanticscholar.org]

- 11. Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]

- 14. encyclopedia.pub [encyclopedia.pub]

- 15. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 16. mdpi.com [mdpi.com]

- 17. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]

- 18. benchchem.com [benchchem.com]

- 19. mdpi.com [mdpi.com]

- 20. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 21. ijpsjournal.com [ijpsjournal.com]

- 22. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. ir.vistas.ac.in [ir.vistas.ac.in]

- 25. mdpi.com [mdpi.com]

- 26. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 27. Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles [mdpi.com]

- 28. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Testing the Effectiveness of Antimicrobials | Microbiology [courses.lumenlearning.com]

- 30. microbiologyclass.net [microbiologyclass.net]

The Strategic Role of 1-Ethyl-3-Methyl-1H-Pyrazol-4-Amine Dihydrochloride in Modern Drug Discovery: A Technical Guide for Researchers

Introduction: The Pyrazole Scaffold as a Privileged Structure in Medicinal Chemistry

In the landscape of modern drug discovery, the pyrazole nucleus stands out as a "privileged scaffold." This five-membered heterocyclic ring, containing two adjacent nitrogen atoms, is a cornerstone in the design of numerous therapeutic agents due to its versatile chemical properties and ability to form key interactions with biological targets.[1][2] The pyrazole ring is a bioisostere for various functional groups, enhancing properties like metabolic stability, lipophilicity, and solubility.[3] Its N-unsubstituted form can act as both a hydrogen bond donor and acceptor, a critical feature for molecular recognition at enzyme active sites.[1] This inherent versatility has led to the development of a multitude of approved drugs containing the pyrazole core, including the anti-inflammatory celecoxib and several oncology agents.[3] Within this important class of molecules, 1-ethyl-3-methyl-1H-pyrazol-4-amine dihydrochloride has emerged as a critical building block, particularly in the synthesis of targeted cancer therapies.

This technical guide provides an in-depth analysis of this compound, detailing its chemical properties, a robust synthetic protocol, and its pivotal role in the discovery of potent kinase inhibitors. We will delve into the causality behind its application, focusing on its function as a key intermediate in the synthesis of the pan-Aurora kinase inhibitor, Danusertib (PHA-739358).[4]

Chemical Properties and Profile

This compound is a stable, solid-form of the aminopyrazole core, which enhances its handling and shelf-life for synthetic applications.

| Property | Value | Source |

| Chemical Formula | C₆H₁₃Cl₂N₃ | |

| Molecular Weight | 198.09 g/mol | |

| CAS Number | 827318-97-8 | |

| Appearance | Solid | |

| Storage | Store at 2-8°C |

The dihydrochloride salt form is crucial for improving the stability and solubility of the amine, which can otherwise be prone to oxidation. This form is ideal for use in subsequent coupling reactions common in pharmaceutical synthesis.

Synthetic Protocol: A Representative Pathway

While multiple routes to substituted aminopyrazoles exist, a common and reliable strategy involves the synthesis of a nitropyrazole intermediate followed by reduction. The following protocol is a representative, self-validating pathway for the synthesis of 1-ethyl-3-methyl-1H-pyrazol-4-amine, which can then be converted to its dihydrochloride salt. This multi-step synthesis is designed to ensure high purity of the final product, a critical requirement for its use in the synthesis of active pharmaceutical ingredients (APIs).

Workflow for the Synthesis of 1-Ethyl-3-Methyl-1H-Pyrazol-4-Amine

Caption: Synthetic workflow for this compound.

Step-by-Step Methodology

Step 1: Synthesis of 1-Ethyl-3-methyl-4-nitro-1H-pyrazole

-

Reaction Setup: To a stirred solution of 1-ethyl-3-methyl-1H-pyrazole in a suitable solvent (e.g., concentrated sulfuric acid) maintained at 0-5°C in an ice bath, slowly add a nitrating mixture (e.g., a mixture of concentrated nitric acid and concentrated sulfuric acid) dropwise. The choice of a strong acid medium is crucial for the electrophilic nitration of the pyrazole ring.

-

Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Work-up: The reaction mixture is carefully poured onto crushed ice, leading to the precipitation of the crude product. The solid is collected by filtration, washed with cold water until the washings are neutral, and dried under vacuum.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol to yield pure 1-ethyl-3-methyl-4-nitro-1H-pyrazole.

Step 2: Synthesis of 1-Ethyl-3-methyl-1H-pyrazol-4-amine

-

Reaction Setup: The 1-ethyl-3-methyl-4-nitro-1H-pyrazole is dissolved in a suitable solvent such as ethanol or ethyl acetate. A reducing agent is then added. Common choices include tin(II) chloride (SnCl₂) in the presence of concentrated hydrochloric acid, or catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.[5] The catalytic hydrogenation is often preferred in industrial settings as it is a cleaner reaction with easier work-up.[5]

-

Reaction Monitoring: The reduction of the nitro group is monitored by TLC or HPLC.

-

Work-up (for SnCl₂/HCl): The reaction mixture is basified with a strong base (e.g., NaOH solution) to precipitate tin salts, which are then removed by filtration. The filtrate is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Work-up (for H₂/Pd-C): The catalyst is removed by filtration through a pad of celite. The filtrate is concentrated under reduced pressure to yield the crude amine.

-

Purification: The crude 1-ethyl-3-methyl-1H-pyrazol-4-amine can be purified by column chromatography on silica gel.

Step 3: Formation of this compound

-

Salt Formation: The purified 1-ethyl-3-methyl-1H-pyrazol-4-amine is dissolved in a suitable anhydrous organic solvent (e.g., diethyl ether or isopropanol).

-

Acidification: A solution of hydrogen chloride (HCl) in an organic solvent (e.g., HCl in diethyl ether or isopropanol) is added dropwise with stirring.

-

Isolation: The dihydrochloride salt precipitates out of the solution. The solid is collected by filtration, washed with the anhydrous solvent, and dried under vacuum to yield this compound as a stable solid.

Application in Drug Discovery: The Case of Danusertib (PHA-739358)

The primary significance of this compound in contemporary drug discovery is its role as a key building block in the synthesis of Danusertib (PHA-739358), a potent pan-Aurora kinase inhibitor.[4][6] Aurora kinases are a family of serine/threonine kinases that are critical regulators of mitosis, and their overexpression is frequently observed in various human cancers, making them attractive targets for anticancer therapies.[4][7]

Role in the Pharmacophore and Binding Interactions

The 3-aminopyrazole moiety of Danusertib is a well-established adenine-mimetic pharmacophore, crucial for its interaction with the ATP-binding pocket of Aurora kinases.[1] X-ray crystallography studies of kinase-inhibitor complexes have revealed that the aminopyrazole core forms key hydrogen bonds with the hinge region of the kinase, mimicking the interaction of the adenine base of ATP.[1][8]

Caption: Logical flow of the aminopyrazole moiety's role in kinase inhibition.

In the case of Danusertib's interaction with Aurora A, the aminopyrazole fragment establishes hydrogen bonds with the backbone of residues in the hinge region, such as Alanine 213.[1][8] This anchoring is fundamental to the inhibitor's high affinity and potency. The ethyl and methyl substituents on the pyrazole ring contribute to the overall conformation and can influence selectivity and pharmacokinetic properties through steric and hydrophobic interactions within the active site.

Structure-Activity Relationship (SAR) Insights